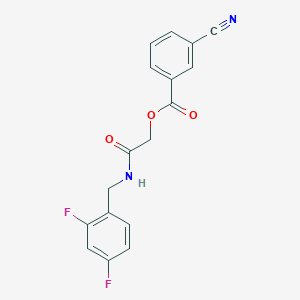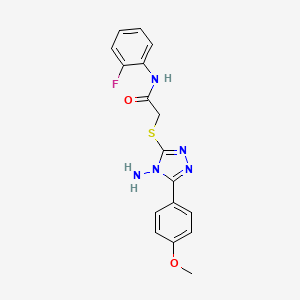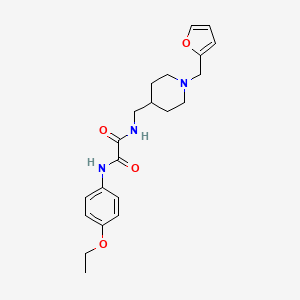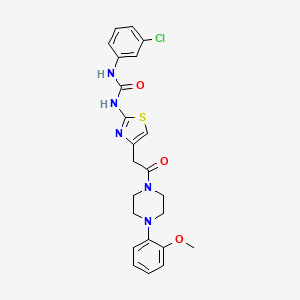
2-(4-Cyclohexyl-1-piperazinyl)benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Cyclohexyl-1-piperazinyl)benzothiazole” is a chemical compound that contains a benzothiazole ring fused with a piperazine ring . The benzothiazole part of the molecule consists of a 5-membered 1,3-thiazole ring fused to a benzene ring .
Synthesis Analysis
The synthesis of a series of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole coupled with 1,3,4-oxadiazole-2-thiol pharmacophore is described using a three carbon spacer . The structures of the compounds were confirmed by NMR and mass spectral data .Molecular Structure Analysis
The molecular structure of “2-(4-Cyclohexyl-1-piperazinyl)benzothiazole” is based on structures generated from information available in ECHA’s databases. If generated, an InChI string will also be generated and made available for searching.Chemical Reactions Analysis
In the context of chemical reactions, the Suzuki–Miyaura (SM) coupling reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . This review analyses the seven main classes of boron reagent that have been developed .Aplicaciones Científicas De Investigación
Anticancer Applications
- Synthesis of Piperazinyl Benzothiazole Derivatives as Anticancer Agents : A series of substituted 2-(piperazin-1-yl)benzothiazole derivatives coupled with 1,3,4-oxadiazole-2-thiol were synthesized and evaluated for cytotoxicity against various human cancer cell lines. Compounds showed notable cytotoxic activity, with certain derivatives displaying significant effectiveness against skin (A431), breast (MCF-7), and lung (A549) cancer cell lines (Murty et al., 2013).
- Benzothiazole-Piperazine-Triazole Hybrids as Anticancer Agents : Novel 1,2,3-triazole based benzothiazole-piperazine conjugates were designed, synthesized, and their antiproliferative activity was assessed against selected human cancer cell lines. Many of these compounds demonstrated moderate to potent activity, indicating their potential as anticancer agents (Aouad et al., 2018).
Antimicrobial Applications
- Antimicrobial Activity of Pyridine Derivatives : Pyridine derivatives incorporating 2-hydroxyethyl piperazine and 2,3-dichloropiperazine showed variable and modest antimicrobial activity against investigated bacterial and fungal strains (Patel, Agravat & Shaikh, 2011).
- Catalytic N-formylation for Antimicrobial Agents : Piperazine-based 2-benzothiazolylimino-4-thiazolidinones were prepared, showing promising antimicrobial activity with minimum inhibitory concentrations in the range of 4–8 µg/mL against bacteria and fungi (Patel & Park, 2015).
Synthesis and Biological Evaluation
- Isoxazolines Linked to 2-Benzoisothiazoles as Apoptotic Agents : A new class of isoxazolines linked via piperazine to 2-benzoisothiazoles was synthesized. These compounds exhibited cytotoxic and antineoplastic activities, suggesting their potential as novel anticancer agents (Byrappa et al., 2017).
- Novel Antitumor Agents via Benzothiazole Derivatives : Research on benzothiazole derivatives highlighted their promise as antitumor agents, exploring structural modifications for enhanced solubility and potency. Preliminary evaluations showed that these derivatives induce cytosolic vacuolization in cancer cells at low concentrations (Xiang et al., 2012).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3S/c1-2-6-14(7-3-1)19-10-12-20(13-11-19)17-18-15-8-4-5-9-16(15)21-17/h4-5,8-9,14H,1-3,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWKFSULGYOHOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclohexyl-1-piperazinyl)benzothiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,6-difluorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2642443.png)
![N-(2,3-dimethoxybenzyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2642444.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2642448.png)



![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2642454.png)
![N-(4-Fluorophenyl)-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2642455.png)

![4-fluoro-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2642459.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2642462.png)
